Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one
Overview
Description
Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one is a nitrogen-containing heterocyclic compound with the molecular formula C7H13N3O. This compound is part of the imidazo[1,5-a]pyrazine family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the formation of a domino imine, followed by intramolecular annulation and a subsequent reaction, such as the Ugi-azide reaction . This multi-step process allows for the efficient construction of the imidazo[1,5-a]pyrazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one has several applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of various bioactive molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: It has potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.
Industry: It is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by binding to receptor sites and influencing signal transduction pathways .
Comparison with Similar Compounds
Hexahydro-2-methylimidazo[1,5-a]pyrazin-3-one can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrazines: These compounds share a similar core structure but differ in the position of nitrogen atoms and substituents.
Pyrrolopyrazines: These compounds contain a pyrrole ring fused to a pyrazine ring and exhibit different biological activities.
Triazolopyrazines: These compounds have a triazole ring fused to a pyrazine ring and are used in various medicinal and industrial applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
2-methyl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-9-5-6-4-8-2-3-10(6)7(9)11/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPLZEGCLDXUNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNCCN2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101233831 | |
Record name | Hexahydro-2-methylimidazo[1,5-a]pyrazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101233831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256815-08-3 | |
Record name | Hexahydro-2-methylimidazo[1,5-a]pyrazin-3(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256815-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-2-methylimidazo[1,5-a]pyrazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101233831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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